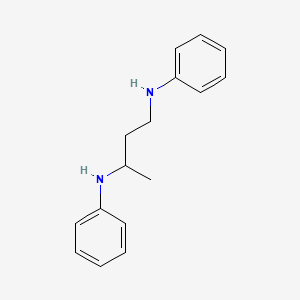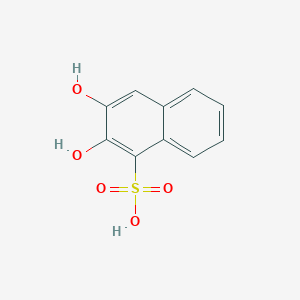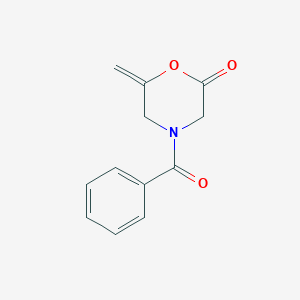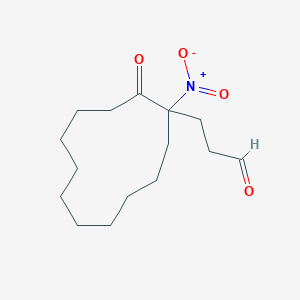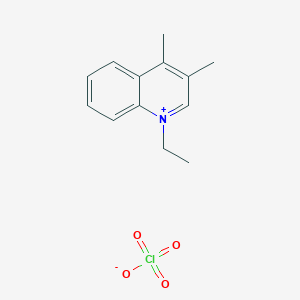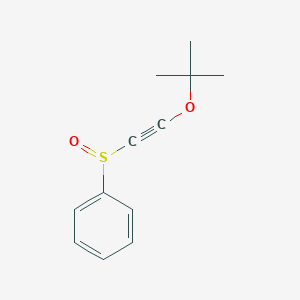
(tert-Butoxyethynesulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tert-Butoxyethynesulfinyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynesulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxyethynesulfinyl)benzene typically involves the reaction of benzene derivatives with tert-butoxyethynesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(tert-Butoxyethynesulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the tert-butoxyethynesulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
(tert-Butoxyethynesulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (tert-Butoxyethynesulfinyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often include electrophilic or nucleophilic attack, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
(tert-Butoxyethynesulfinyl)benzene is unique due to the presence of the tert-butoxyethynesulfinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications where specific reactivity is required.
Eigenschaften
| 79894-55-6 | |
Molekularformel |
C12H14O2S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfinylbenzene |
InChI |
InChI=1S/C12H14O2S/c1-12(2,3)14-9-10-15(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
PRDMKTGRFLIPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC#CS(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


